molecular formula C7H13NO2S B13002181 Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide

Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide

Katalognummer: B13002181
Molekulargewicht: 175.25 g/mol
InChI-Schlüssel: CWJSHLNXDUYZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide is a chemical compound with the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol This compound is characterized by its unique structure, which includes a thiazine ring fused with a cyclopentane ring and two oxygen atoms attached to the sulfur atom, forming a dioxide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentanone derivative with a thioamide in the presence of an oxidizing agent to form the thiazine ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

The process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal reaction conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. The compound’s ability to inhibit these enzymes is attributed to its binding to the active site of the enzymes, preventing the conversion of arachidonic acid to prostanoids . Additionally, the compound may exert antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its potential as an antioxidant make it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C7H13NO2S

Molekulargewicht

175.25 g/mol

IUPAC-Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-4-8-6-2-1-3-7(6)11/h6-8H,1-5H2

InChI-Schlüssel

CWJSHLNXDUYZAI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C1)S(=O)(=O)CCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.